5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
Description
Properties
IUPAC Name |
[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12-17(26-18(21-12)14-8-10-15(20)11-9-14)13(2)23-25-19(24)22-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,22,24)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBISJMJZOZAB-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)NC3=CC=CC=C3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Formation of the Ethanimidoyl Group: This step involves the reaction of an appropriate imidoyl chloride with an aniline derivative to form the ethanimidoyl group.
Coupling of the Anilinocarbonyl Group: The final step involves the coupling of the anilinocarbonyl group to the thiazole ring, which can be achieved through a carbodiimide-mediated coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidoyl group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or sulfonating agents (SO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties due to the presence of the thiazole ring and the chlorophenyl group. These functionalities are known to interact with biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs. The thiazole ring is a common motif in many pharmaceuticals, and the compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry
Industrially, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring could bind to metal ions or active sites in proteins, while the chlorophenyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Comparison with Analogous Thiazole Derivatives
Thiazole derivatives with substitutions at positions 2, 4, and 5 are widely studied for their bioactivity. Below is a structural comparison of the target compound with key analogs:
Physicochemical Properties
- Target Compound: Exhibits moderate lipophilicity due to the 4-chlorophenyl and aniline groups. No explicit melting/boiling point data is available, but analogs with similar halogenated aryl groups typically show melting points in the range of 150–200°C .
- Ethylamino Analog: Lower molecular weight (351.86 g/mol) and reduced aromaticity may enhance aqueous solubility compared to the target compound .
Key Research Findings
Substituent Effects on Bioactivity: Replacement of the aniline group with alkylamines (e.g., ethylamino or isopropylamino) reduces antibacterial potency but improves metabolic stability . Fluorinated aryl groups (e.g., in ) enhance target selectivity due to strong hydrogen-bonding interactions with enzymes .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via Gewald or Dimroth reactions, with yields ranging from 60–85% under optimized conditions .
Structural Characterization: X-ray crystallography of related compounds (e.g., (4-chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone) confirmed planar thiazole cores and non-covalent interactions critical for crystallinity .
Biological Activity
The compound 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole represents a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The synthesis of this compound involves the incorporation of an anilinocarbonyl group into a thiazole framework. The structural formula can be represented as follows:
This structure is characterized by the presence of a 4-chlorophenyl group and a methyl substituent on the thiazole ring, which are critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. For instance, a related study evaluated various 1,3-thiazole derivatives for their cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The findings revealed that certain derivatives showed IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| T1 | MCF-7 | 2.21 |
| T26 | BGC-823 | 1.67 |
| T38 | HepG2 | 1.11 |
These results suggest that modifications to the thiazole scaffold can enhance its cytotoxicity.
The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Key pathways include:
- Cell Cycle Arrest : Studies indicate that treatment with thiazole derivatives can lead to cell cycle arrest at various phases (S and G2/M), effectively halting cancer cell proliferation .
- Apoptotic Pathways : The compounds have been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways, which are crucial for the apoptotic process .
Case Studies
A notable case study involved the evaluation of a series of thiazole-based compounds in animal models. The study demonstrated that certain derivatives not only inhibited tumor growth but also showed selectivity towards cancerous cells over normal cells. For example, compound 4i , a close analogue, exhibited significant targeting ability in tumor-bearing mice models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize thiazole derivatives like 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazides and chloroacetic acid derivatives. For example, refluxing thiourea with halogenated intermediates (e.g., 4-chlorophenacyl bromide) in ethanol under basic conditions (e.g., sodium acetate) yields thiazole cores . Solvent systems like DMF-acetic acid mixtures are critical for controlling reaction kinetics and regioselectivity . Post-synthesis purification often involves recrystallization from ethanol or DMF-ethanol mixtures .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Multimodal characterization is essential:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, thiazole C-S-C vibrations at ~680 cm⁻¹) .
- ¹H/¹³C NMR resolves aromatic protons (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm) and imine/amide NH signals (δ 9–10 ppm) .
- Elemental analysis validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Q. What are the primary challenges in achieving high-purity thiazole intermediates?
- Methodological Answer : Common issues include:
- Byproduct formation due to competing reactions (e.g., oxidation of thiol intermediates). Using inert atmospheres (N₂/Ar) and catalytic agents like triethylamine minimizes this .
- Low yields in cyclization steps , addressed by optimizing solvent polarity (e.g., switching from ethanol to DMF for higher dielectric constant) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins. For instance, thiazole derivatives with 4-chlorophenyl substituents show enhanced hydrophobic interactions in enzyme active sites, as demonstrated by docking poses aligning with reference ligands like acarbose . MD simulations further validate stability of ligand-receptor complexes over 100 ns trajectories .
Q. How do researchers resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer : Discrepancies in NMR/IR spectra often arise from tautomerism or polymorphism. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in imidamide groups) .
- X-ray crystallography to unambiguously assign solid-state configurations, as seen in thiazole-triazole hybrids .
Q. What advanced techniques improve yield in multi-step syntheses of such complex thiazoles?
- Methodological Answer :
- Flow chemistry enables precise control over reaction parameters (e.g., residence time, temperature) for intermediates prone to degradation .
- Microwave-assisted synthesis reduces reaction times (e.g., from 12 h to 30 min for cyclization steps) while maintaining yields >85% .
Q. How can mechanistic studies clarify unexpected reactivity in arylthiazole derivatives?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-thiourea) traces nitrogen incorporation pathways. Kinetic studies (e.g., monitoring via HPLC) identify rate-determining steps, such as nucleophilic attack by sulfur on α-haloketones .
Contradictions and Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
